

# Technical Guide: Spectroscopic Characterization of 1-(Methylsulfonyl)piperidin-4-amine hydrochloride

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 1-(Methylsulfonyl)piperidin-4-amine hydrochloride

**Cat. No.:** B1369079

[Get Quote](#)

## Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for **1-(Methylsulfonyl)piperidin-4-amine hydrochloride** (CAS 1255593-01-3), a key building block in contemporary medicinal chemistry. We present a detailed examination of its structural features using Nuclear Magnetic Resonance (NMR) spectroscopy ( $^1\text{H}$  and  $^{13}\text{C}$ ), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies for data acquisition are detailed, and the interpretation of the spectral data is explained with reference to the compound's molecular structure. This document is intended for researchers, chemists, and quality control specialists in the pharmaceutical and chemical industries, offering a foundational reference for the characterization of this and structurally related compounds.

## Introduction

**1-(Methylsulfonyl)piperidin-4-amine hydrochloride** is a bifunctional molecule featuring a piperidine core, an amine functional group, and a sulfonamide moiety. The electron-withdrawing nature of the methylsulfonyl group significantly influences the chemical properties of the piperidine nitrogen, rendering it non-basic and locking the ring conformation. The presence of the primary amine at the 4-position provides a crucial vector for synthetic elaboration. As the hydrochloride salt, the compound exhibits enhanced stability and aqueous solubility, making it suitable for various synthetic applications and library development.

Accurate structural confirmation and purity assessment are paramount. Spectroscopic techniques provide a non-destructive and highly informative means to achieve this. This guide will dissect the characteristic spectral signatures of the title compound, providing a robust framework for its identification.

## Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following numbering scheme is used throughout this guide.

Caption: Molecular structure of 1-(Methylsulfonyl)piperidin-4-amine cation with atom numbering.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, analysis in a solvent like Deuterium Oxide ( $D_2O$ ) or  $DMSO-d_6$  is appropriate. The data presented here are representative for an analysis performed in  $DMSO-d_6$ .

## Experimental Protocol: NMR Data Acquisition

- Sample Preparation: Dissolve approximately 10-15 mg of **1-(Methylsulfonyl)piperidin-4-amine hydrochloride** in 0.7 mL of  $DMSO-d_6$ .
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.
- $^1H$  NMR Acquisition:
  - Set the spectral width to cover a range from -1 to 13 ppm.
  - Acquire data using a standard pulse program with an acquisition time of ~3 seconds and a relaxation delay of 2 seconds.
  - Accumulate 16 scans for a high signal-to-noise ratio.
  - Process the data with an exponential line broadening of 0.3 Hz.

- $^{13}\text{C}$  NMR Acquisition:
  - Set the spectral width to cover a range from 0 to 200 ppm.
  - Use a proton-decoupled pulse sequence (e.g., zgpg30).
  - Accumulate at least 1024 scans to achieve adequate signal intensity.
  - Process the data with an exponential line broadening of 1.0 Hz.

## **$^1\text{H}$ NMR Spectral Data and Interpretation**

The proton NMR spectrum provides information on the chemical environment, connectivity, and stereochemistry of the protons. The electron-withdrawing sulfonyl group and the protonated amine significantly influence the chemical shifts of the piperidine ring protons.

Chemical Shift (δ) / ppm	Multiplicity	Integration	Assignment	Rationale
~8.45	Broad s	3H	NH <sub>3</sub> <sup>+</sup>	The acidic protons of the amine hydrochloride salt appear as a broad singlet due to exchange and quadrupole broadening.
~3.65	d, J ≈ 12 Hz	2H	C2-H <sub>eq</sub> , C6-H <sub>eq</sub>	Protons equatorial to the piperidine ring and adjacent to the sulfonylated nitrogen are deshielded.
~3.30	m	1H	C4-H	This proton is coupled to four adjacent protons (C3 and C5) and is deshielded by the adjacent ammonium group.
~2.95	s	3H	S-CH <sub>3</sub>	The methyl protons on the sulfonyl group appear as a sharp singlet, deshielded by the adjacent sulfur atom.

---

~2.80	t, $J \approx 12$ Hz	2H	C2-H <sub>ax</sub> , C6-H <sub>ax</sub>	Protons axial to the ring and adjacent to the nitrogen are shifted upfield relative to their equatorial counterparts.
~2.10	d, $J \approx 12$ Hz	2H	C3-H <sub>eq</sub> , C5-H <sub>eq</sub>	Equatorial protons adjacent to the C4 methine.
~1.75	q, $J \approx 12$ Hz	2H	C3-H <sub>ax</sub> , C5-H <sub>ax</sub>	Axial protons adjacent to the C4 methine, showing characteristic axial-axial and axial-equatorial couplings.

---

## **<sup>13</sup>C NMR Spectral Data and Interpretation**

The <sup>13</sup>C NMR spectrum reveals the number of unique carbon environments and provides information about their hybridization and electronic state.

Chemical Shift ( $\delta$ ) / ppm	Assignment	Rationale
~47.5	C4	The carbon bearing the amine group is shifted downfield.
~45.8	C2, C6	Carbons adjacent to the nitrogen are significantly deshielded by the attached sulfonyl group.
~34.5	S-CH <sub>3</sub>	The methyl carbon of the sulfonyl group appears in a typical region for such functional groups.
~28.0	C3, C5	Carbons beta to the nitrogen are the most upfield signals in the piperidine ring.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.

## Experimental Protocol: IR Data Acquisition

- Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Scan the sample over a range of 4000 to 400 cm<sup>-1</sup>.
  - Co-add 32 scans to improve the signal-to-noise ratio.

- Collect a background spectrum of the empty sample compartment or clean ATR crystal prior to sample analysis.

## IR Spectral Data and Interpretation

The IR spectrum is dominated by absorptions from the ammonium, sulfonyl, and alkane moieties.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment	Rationale
3000 - 2700	Strong, Broad	N-H Stretch	The stretching vibrations of the R-NH <sub>3</sub> <sup>+</sup> group appear as a very broad and strong band, characteristic of amine salts.
2950 - 2850	Medium	C-H Stretch	Aliphatic C-H stretching from the piperidine ring and methyl group.
~1600 & ~1500	Medium	N-H Bend	Asymmetric and symmetric bending vibrations of the NH <sub>3</sub> <sup>+</sup> group.
1325 & 1145	Strong	S=O Stretch	The most characteristic signals in the spectrum. These are the asymmetric and symmetric stretching vibrations of the sulfonyl (O=S=O) group, respectively. <a href="#">[1]</a> <a href="#">[2]</a>
~950	Medium	S-N Stretch	Stretching vibration of the sulfur-nitrogen bond.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the confirmation of molecular weight and structural features. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar, charged molecule.

## Experimental Protocol: MS Data Acquisition

- Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50).
- Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole or time-of-flight (TOF) analyzer.
- Data Acquisition:
  - Infuse the sample solution into the ESI source at a flow rate of 5-10  $\mu$ L/min.
  - Operate the source in positive ion mode to detect the cationic species.
  - Set the capillary voltage to ~3.5-4.5 kV.
  - Scan a mass range from m/z 50 to 500.

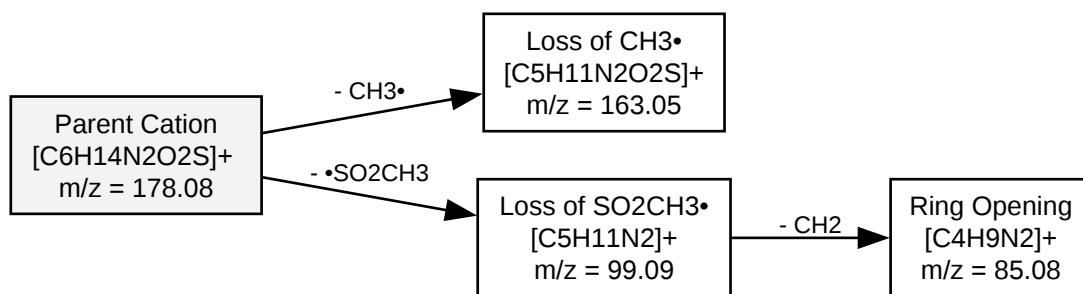
## MS Data and Interpretation

The analysis will detect the cationic form of the molecule,  $[M]^+$ , which corresponds to the parent compound without the chloride counter-ion. The exact mass of the cation  $C_6H_{14}N_2O_2S$  is 178.08.

m/z (Mass/Charge)	Species	Interpretation
179.085	$[M+H]^+$	This represents the protonated molecular ion of the free base (1-(Methylsulfonyl)piperidin-4-amine), which is the species observed in the gas phase. This confirms the molecular weight of the organic component. <sup>[3]</sup>
178.078	$[M]^+$	In some cases, the cation itself may be observed directly.

## Fragmentation Pathway

While ESI is a soft ionization technique, some fragmentation can be induced. A plausible fragmentation pathway involves the loss of the methylsulfonyl group or cleavage of the piperidine ring.



[Click to download full resolution via product page](#)

Caption: Plausible ESI-MS fragmentation pathway for the target cation.

## Conclusion

The collective spectroscopic data from NMR, IR, and MS provide an unambiguous confirmation of the structure of **1-(Methylsulfonyl)piperidin-4-amine hydrochloride**.  $^1\text{H}$  and  $^{13}\text{C}$  NMR define the carbon-hydrogen skeleton and the substitution pattern of the piperidine ring. IR spectroscopy confirms the presence of key functional groups, notably the strong absorptions

characteristic of the sulfonyl ( $O=S=O$ ) and ammonium ( $NH_3^+$ ) moieties. Finally, mass spectrometry verifies the molecular weight of the organic cation. This guide serves as a detailed reference for the analytical characterization of this important chemical intermediate.

## References

- The Royal Society of Chemistry. (n.d.). Supporting Information.
- Rehman, A., et al. (2012). SYNTHESIS, SPECTRAL CHARACTERIZATION AND STRUCTURE-ACTIVITY RELATIONSHIP STUDIES ON SOME SULFONAMIDES BEARING PIPERIDINE NUCLEUS. ResearchGate.
- National Center for Biotechnology Information. (n.d.). 1-Methanesulfonylpiperidin-4-amine hydrochloride. PubChem.
- Zeng, M., et al. (n.d.). Discovery of Selective Tertiary Amide Inhibitors of Cyclin Dependent Kinase 2 (CDK2). DOI.
- MDPI. (2022). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1 $\beta$  and NF- $\kappa$ B Proteins.
- PubMed. (n.d.). Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK).

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. researchgate.net [researchgate.net]
- 2. Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 1-(Methylsulfonyl)piperidin-4-amine hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1369079#spectroscopic-data-nmr-ir-ms-for-1-methylsulfonyl-piperidin-4-amine-hydrochloride>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)